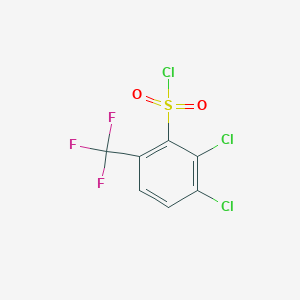
2-氟-5-甲基-3-(三氟甲基)苯基乙腈
描述
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile (FMFPA) is an organic compound that has been studied extensively in the scientific research community due to its unique properties and potential applications. FMFPA is a fluorinated acetonitrile that has a variety of uses in the laboratory setting, ranging from synthesis to biochemical and physiological studies.
科学研究应用
Medicine: Targeted Drug Synthesis
The trifluoromethyl group in 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile is known for its bioisosteric properties, making it valuable in the design of new pharmaceuticals . Its incorporation into drug molecules can improve metabolic stability, enhance binding affinity, and increase lipophilicity, which is crucial for crossing biological membranes.
Agriculture: Pesticide Development
In agriculture, this compound’s structural motif is utilized to develop novel pesticides. The trifluoromethyl group can confer increased resistance to degradation by environmental factors, thus prolonging the efficacy of agrochemicals .
Material Science: Advanced Polymer Research
The unique electronic properties of the trifluoromethyl group are leveraged in material science to modify polymers, enhancing their thermal stability and chemical resistance, which is essential for high-performance materials .
Environmental Science: Pollutant Degradation Studies
Researchers are exploring the use of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile in the study of environmental pollutant degradation pathways. Its stability under various conditions makes it a candidate for tracing environmental transformations .
Analytical Chemistry: Chromatographic Standards
In analytical chemistry, this compound serves as a standard in chromatographic analyses due to its distinct chemical signature. It helps in the calibration of equipment and ensures the accuracy of analytical results .
Biochemistry: Enzyme Inhibition Studies
The compound is used in biochemistry for enzyme inhibition studies. Its ability to interact with various enzymes allows researchers to understand enzyme mechanisms and design inhibitors for therapeutic purposes .
Pharmacology: Pharmacokinetic Modulation
In pharmacology, 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile is studied for its potential to modulate pharmacokinetic profiles of drugs. Its structural elements can influence the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals .
Catalysis: Ligand Synthesis
Finally, in catalysis, this compound is used to synthesize ligands for transition metal catalysts. The ligands derived from it can enhance the efficiency and selectivity of catalytic reactions, which is vital for industrial processes.
属性
IUPAC Name |
2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVGYQVRNXNXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















